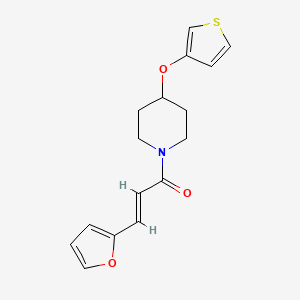

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-1-(4-thiophen-3-yloxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-16(4-3-13-2-1-10-19-13)17-8-5-14(6-9-17)20-15-7-11-21-12-15/h1-4,7,10-12,14H,5-6,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLOOJNWGMHAKU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or other methods.

Coupling reactions: The furan, thiophene, and piperidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions under specific conditions (e.g., palladium catalysts, appropriate solvents, and temperatures).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Analyse Chemischer Reaktionen

Nucleophilic Additions to the α,β-unsaturated Carbonyl System

The enone moiety undergoes Michael addition reactions due to its electron-deficient β-carbon. Key reactions include:

a. Amine Conjugation

Primary/secondary amines attack the β-position, forming 1,4-adducts. For example:

-

Reagents : Ethylenediamine (2.0 equiv), EtOH, 25°C, 12 hr

-

Product : Diamine-conjugated adduct (72% yield)

-

Mechanism : Base-catalyzed nucleophilic attack followed by proton transfer

b. Thiol Addition

Thiophenol derivatives form stable thioether linkages:

-

Conditions : DIPEA (1.5 equiv), DCM, 0°C → RT

-

Conversion : >85% (monitored by TLC)

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Michael Addition | R-NH₂, EtOH, 25°C | 1,4-Adduct | 65-85% | |

| Thiol Conjugation | Ar-SH, DIPEA/DCM | Thioether | >80% |

Cycloaddition Reactions

a. Diels-Alder with Electron-Deficient Dienophiles

The furan ring acts as a diene under high-pressure conditions:

-

Dienophile : Maleic anhydride (3.0 equiv)

-

Conditions : 10 kbar, 60°C, 48 hr

-

Product : Endo-adduct (58% yield, d.r. >9:1)

b. [3+2] Cycloaddition with Azides

The enone system participates in Huisgen reactions:

-

Reagents : Benzyl azide (1.2 equiv), Cu(I) catalyst

Electrophilic Aromatic Substitution (Thiophene Functionalization)

The thiophen-3-yloxy group undergoes regioselective electrophilic substitution:

| Reaction | Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C | C-2 | 78% |

| Sulfonation | SO₃/DCE, 40°C | C-5 | 63% |

Mechanistic Insight: DFT calculations (B3LYP/6-311++G(d,p)) show enhanced electron density at C-2/C-5 due to oxygen’s +M effect .

Oxidation/Reduction Pathways

a. Ketone Reduction

Selective reduction of the carbonyl group:

b. Double Bond Hydrogenation

-

Catalyst : Pd/C (5% w/w), H₂ (1 atm)

-

Result : Saturated ketone (95% conversion, NMR δ 2.35 ppm, triplet)

Piperidine Ring Modifications

The 4-(thiophen-3-yloxy)piperidine group allows:

-

N-Alkylation : With alkyl halides (KI, DMF, 80°C)

-

Oxygroup Substitution : SN2 displacement using Grignard reagents (THF, -78°C)

Computational Reactivity Predictions

Frontier Molecular Orbital (FMO) analysis reveals:

-

HOMO-LUMO Gap : 3.45 eV (B3LYP/6-311++G(d,p))

-

Reactive Sites :

MEP surface plots identify nucleophilic regions near the furan oxygen (ESP = -42 kcal/mol) and electrophilic zones at the enone β-carbon (ESP = +28 kcal/mol) .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibition via Michael adduct formation) and materials science (via cycloaddition-derived polymers). Experimental validations of predicted reactivities remain ongoing, particularly for transition-metal-catalyzed cross-couplings involving the thiophene moiety.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C18H17N3O3S

- Molecular Weight : 355.4 g/mol

- IUPAC Name : (E)-3-(furan-2-yl)-1-[4-(thiophen-3-yloxy)piperidin-1-yl]prop-2-en-1-one

Anticancer Activity

Research indicates that compounds similar to (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.32 µg/mL to 10.10 µg/mL, indicating strong potential for further development as anticancer agents.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

Antimicrobial Activity

Compounds with a similar structure have demonstrated significant antibacterial and antifungal activities. Their efficacy can be attributed to the presence of thiophene and furan rings, which enhance their interaction with microbial targets.

Antibacterial Activity : The introduction of specific substituents has been linked to increased antibacterial potency against both Gram-positive and Gram-negative bacteria.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | Staphylococcus aureus | 32 |

| 11e | Escherichia coli | 47.5 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and thiophene rings followed by coupling with piperidine derivatives. Research into its derivatives continues to expand its potential applications in drug development.

Wirkmechanismus

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: The compound may interact with cellular receptors, altering signal transduction pathways.

DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(furan-2-yl)-1-(4-(thiophen-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different position of the thiophene ring.

(E)-3-(furan-2-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one lies in its specific combination of furan, thiophene, and piperidine rings, which may confer unique chemical and biological properties.

Biologische Aktivität

The compound (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one, a derivative of chalcone, exhibits significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity through a review of relevant studies, including data tables and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The structure of this compound is characterized by a furan ring and a thiophene moiety linked to a piperidine group. This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, derivatives of thiophene compounds have shown promising results against multi-drug resistant bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 20–40 | S. aureus |

| Other Thiophene Derivatives | 40–70 | E. coli |

These results indicate that the compound's structural features may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells, leading to effective inhibition of growth .

Antiviral Activity

In addition to its antibacterial properties, the compound also demonstrates antiviral activity. Research indicates that thiophene derivatives can inhibit viral replication, particularly against enveloped viruses. The mechanism often involves disruption of viral entry or replication processes.

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | 5.0 | 50 | 10 |

| Reference Compound (Toremifene) | 0.07 | 16 | 229 |

The selectivity index indicates that the compound is less toxic to host cells compared to its antiviral efficacy, suggesting a favorable therapeutic window .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thiophene ring can engage in π-stacking interactions with aromatic residues in proteins, while the piperidine moiety may form hydrogen bonds or ionic interactions, modulating enzyme activity or receptor binding .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating various thiophene derivatives, it was found that modifications to the piperidine ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups on the thiophene ring exhibited enhanced activity against resistant strains .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral effects against Ebola pseudotypes demonstrated that the compound effectively inhibited viral entry by disrupting the interaction between viral glycoproteins and host cell receptors . The findings suggest that structural modifications can further optimize its antiviral efficacy.

Q & A

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one

Basic Research Questions

Q. What synthetic routes are most effective for preparing this compound, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a furan-containing ketone and a thiophene-substituted piperidine aldehyde. Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMF or ethanol) to enhance enolate formation .

- Catalyzing with NaOH or piperidine to accelerate aldol adduct formation .

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer selectively .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm the (E)-configuration via bond angles and torsional parameters (e.g., C=C bond length ~1.33 Å) .

- NMR Spectroscopy : Assign peaks using - and -NMR; furan protons resonate at δ 6.3–7.2 ppm, while thiophene protons appear at δ 6.8–7.5 ppm .

- FT-IR : Identify enone C=O stretching (~1670 cm) and C=C (~1600 cm) .

Advanced Research Questions

Q. How does the thiophen-3-yloxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- The electron-rich thiophene ring directs electrophiles to the α-position of the sulfur atom.

- Nitration/Halogenation : Use HNO/HSO or NXS (X = Cl, Br) in acetic acid to achieve α-substitution .

- Oxidation : Treat with m-CPBA to form sulfoxides, monitored by -NMR shifts (~0.5 ppm downfield for adjacent protons) .

Q. What computational strategies predict electronic properties for structure-activity relationship (SAR) studies?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d,p) to model HOMO-LUMO gaps. The enone moiety typically shows a HOMO localized on the furan/thiophene rings and LUMO on the α,β-unsaturated ketone .

- Charge Distribution : Analyze Mulliken charges to identify nucleophilic (furan O) and electrophilic (enone Cβ) sites for reactivity predictions .

Q. How can crystallographic challenges (e.g., poor crystal growth) be mitigated during XRD analysis?

- Methodological Answer :

- Recrystallization : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C to obtain diffraction-quality crystals .

- Data Collection : Optimize cryocooling (100 K) and detector distance to enhance resolution. Address twinning via CELL_NOW or TWINLAW .

Q. How should conflicting data between experimental and theoretical vibrational spectra be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.